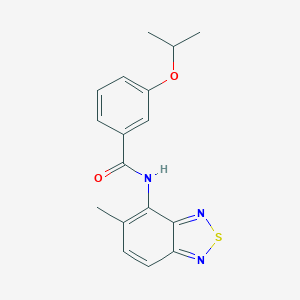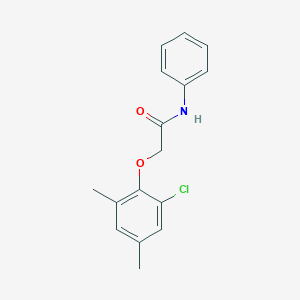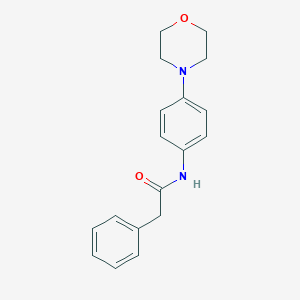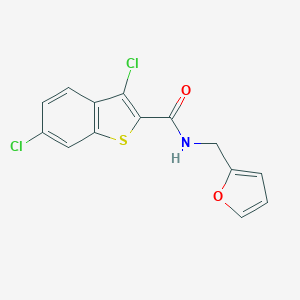![molecular formula C23H21N3O2 B253109 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B253109.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPB is a benzamide derivative that has been found to exhibit potent and selective inhibitory effects on protein tyrosine phosphatases (PTPs), making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mechanism of Action
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide exerts its pharmacological effects by selectively inhibiting the activity of PTPs. PTPs are enzymes that play a critical role in regulating cellular signaling pathways by dephosphorylating tyrosine residues on various signaling molecules. By inhibiting PTP activity, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide can modulate cellular signaling pathways and exert a variety of physiological effects.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide has been found to exhibit a variety of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory effects, and neuroprotective effects. N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide has also been shown to modulate the immune system by inhibiting the activity of T cells and B cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide is its potent and selective inhibitory effects on PTPs, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide. One area of interest is in the development of new drugs for the treatment of cancer. N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide has shown promising results in preclinical studies as an anti-tumor agent, and further research is needed to determine its efficacy in clinical trials. Another area of interest is in the development of new drugs for the treatment of inflammatory diseases and neurodegenerative disorders. N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide has been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the development of new drugs for these conditions. Finally, further research is needed to better understand the mechanisms underlying the pharmacological effects of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide and to identify new targets for drug development.
Synthesis Methods
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. The resulting compound is then reacted with 4-(1H-benzimidazol-2-yl)aniline in the presence of a base to yield the final product, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide has been found to exhibit potent anti-tumor activity by inhibiting the activity of PTPs, which are known to play a critical role in the development and progression of cancer.
properties
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide |
|---|---|
Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C23H21N3O2/c1-2-15-28-19-13-9-17(10-14-19)23(27)24-18-11-7-16(8-12-18)22-25-20-5-3-4-6-21(20)26-22/h3-14H,2,15H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
WKRYMZUUQVYKSH-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B253030.png)


![Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B253037.png)
![4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B253039.png)
![N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253041.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253042.png)
![2-(4-ethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253044.png)


![3,4,5-trimethoxy-N-[(4Z)-4-(6-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B253049.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B253050.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B253051.png)